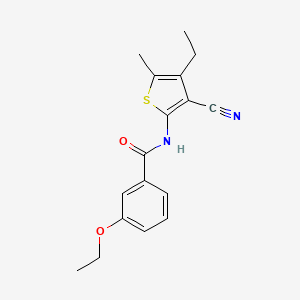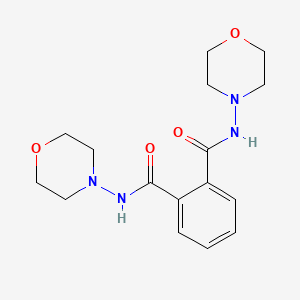![molecular formula C19H21ClF3N5O B14930491 N-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B14930491.png)
N-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is a complex organic compound that features a unique combination of adamantyl and pyrazole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available precursors
Formation of Adamantyl-Pyrazole Core: The adamantyl group can be introduced via a Friedel-Crafts alkylation reaction, where adamantane is reacted with a suitable pyrazole derivative in the presence of a Lewis acid catalyst.
Introduction of Functional Groups: The chloro, methyl, and trifluoromethyl groups can be introduced through various substitution reactions. For example, chlorination can be achieved using thionyl chloride, while methylation and trifluoromethylation can be carried out using methyl iodide and trifluoromethyl iodide, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
化学反応の分析
Types of Reactions
N-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
N-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its stability and functional groups make it suitable for use in the synthesis of advanced materials, such as polymers and nanomaterials.
Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
作用機序
The mechanism of action of N-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The adamantyl group provides steric bulk, which can influence the binding affinity and selectivity towards certain enzymes or receptors. The pyrazole moiety can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.
類似化合物との比較
Similar Compounds
1-Adamantylamine: Shares the adamantyl group but lacks the pyrazole moiety.
4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole: Contains the pyrazole core but lacks the adamantyl group.
Uniqueness
N-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is unique due to the combination of the adamantyl and pyrazole groups, which confer distinct steric and electronic properties. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C19H21ClF3N5O |
|---|---|
分子量 |
427.8 g/mol |
IUPAC名 |
N-[1-(1-adamantyl)pyrazol-3-yl]-4-chloro-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H21ClF3N5O/c1-27-15(14(20)16(26-27)19(21,22)23)17(29)24-13-2-3-28(25-13)18-7-10-4-11(8-18)6-12(5-10)9-18/h2-3,10-12H,4-9H2,1H3,(H,24,25,29) |
InChIキー |
AJOLEUMHFCWCBE-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C(C(=N1)C(F)(F)F)Cl)C(=O)NC2=NN(C=C2)C34CC5CC(C3)CC(C5)C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 4-cyano-5-{[(E)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-3-methylthiophene-2-carboxylate](/img/structure/B14930408.png)
![4-Bromo-1,5-dimethyl-N-[2,5,6-trimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-3-carboxamide](/img/structure/B14930414.png)
![4-methyl-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-3,5-dinitrobenzamide](/img/structure/B14930419.png)
![7-(difluoromethyl)-N-phenethyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14930434.png)
![1-[(2-fluorophenoxy)methyl]-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14930437.png)

![(2E)-3-[4-(difluoromethoxy)phenyl]-1-(1-ethyl-1H-pyrazol-5-yl)prop-2-en-1-one](/img/structure/B14930451.png)
![5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4-propyl-4H-1,2,4-triazole-3-thiol](/img/structure/B14930452.png)
![4-({2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B14930460.png)
![2-[(Phenylcarbamoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B14930474.png)
![(4-bromo-1-methyl-1H-pyrazol-5-yl){4-[(3,6-dichloro-1-benzothiophen-2-yl)carbonyl]piperazin-1-yl}methanone](/img/structure/B14930475.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-(morpholin-4-yl)propan-1-one](/img/structure/B14930476.png)
![4-({3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B14930488.png)

